molecular formula C19H22N4O3S2 B262545 Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate

Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate

Cat. No. B262545
M. Wt: 418.5 g/mol
InChI Key: UYAFXKGUFVDAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659, which is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the signaling pathways of B cells, and its inhibition can lead to the suppression of B-cell receptor (BCR) signaling.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate involves the inhibition of BTK, which plays a crucial role in the signaling pathways of B cells. BCR signaling is essential for the survival and proliferation of B cells, and its dysregulation can lead to the development of B-cell malignancies. BTK inhibitors, such as this compound, can suppress BCR signaling and induce apoptosis in B-cell malignancies (Byrd et al., 2016).
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. In preclinical studies, this compound has been shown to induce apoptosis in CLL and NHL cells and inhibit tumor growth in animal models (Byrd et al., 2016). In clinical studies, BTK inhibitors, including this compound, have shown promising results in the treatment of CLL and NHL, with high response rates and durable remissions (Byrd et al., 2016).

Advantages and Limitations for Lab Experiments

Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate has several advantages for lab experiments. It is a selective inhibitor of BTK, which allows for the specific targeting of B-cell malignancies. This compound has also shown promising results in preclinical and clinical studies, which makes it an attractive candidate for further research. However, there are also limitations to the use of this compound in lab experiments. The compound has limited solubility, which can affect its bioavailability and efficacy. There is also a risk of off-target effects, which can lead to adverse effects in non-target cells (Byrd et al., 2016).

Future Directions

For research include the development of more potent and selective BTK inhibitors, the investigation of combination therapies, and the use of BTK inhibitors in other diseases.

Synthesis Methods

The synthesis of Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate involves several steps. The first step is the preparation of 4-(4-methylpiperazin-1-yl)benzoic acid, which is then reacted with thiophene-2-carbonyl chloride to form 4-(4-methylpiperazin-1-yl)-3-(thiophene-2-carbonyl)benzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with methyl 4-aminobenzoate to form the final product, this compound (Kawakami et al., 2016).

Scientific Research Applications

Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate has been extensively studied in scientific research due to its potential applications in various fields. One of the main research applications of this compound is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). BTK inhibitors, such as this compound, have shown promising results in preclinical and clinical studies for the treatment of these malignancies (Byrd et al., 2016).

properties

Molecular Formula

C19H22N4O3S2

Molecular Weight

418.5 g/mol

IUPAC Name

methyl 4-(4-methylpiperazin-1-yl)-3-(thiophene-2-carbonylcarbamothioylamino)benzoate

InChI

InChI=1S/C19H22N4O3S2/c1-22-7-9-23(10-8-22)15-6-5-13(18(25)26-2)12-14(15)20-19(27)21-17(24)16-4-3-11-28-16/h3-6,11-12H,7-10H2,1-2H3,(H2,20,21,24,27)

InChI Key

UYAFXKGUFVDAGE-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=S)NC(=O)C3=CC=CS3

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=S)NC(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.